2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a carbonitrile group attached to a pyrano[4,3-b]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can be achieved through a multicomponent reaction involving 2-chloroquinoline-3-carbaldehyde, ethyl acetoacetate, and malononitrile. The reaction is typically carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a series of steps, including the formation of a Michael adduct, followed by intramolecular cyclization to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the chloro, ethyl, and carbonitrile groups may allow the compound to bind to these targets and modulate their activity, leading to a therapeutic effect .
Comparison with Similar Compounds
2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: This compound has a phenyl group instead of an ethyl group, which may result in different chemical and biological properties.
2-Amino-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile:
2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate:
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11ClN2O/c1-2-7-8(5-13)11(12)14-10-3-4-15-6-9(7)10/h2-4,6H2,1H3 |
InChI Key |
WNDJOSNJVLBJKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=C1COCC2)Cl)C#N |
Origin of Product |
United States |
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